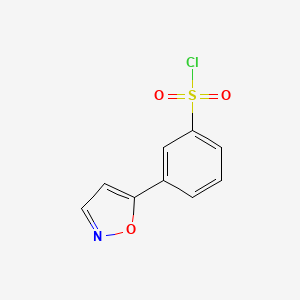

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Description

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a meta-substituted 1,2-oxazole ring on the benzene core. The sulfonyl chloride group (–SO₂Cl) is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly in sulfonamide formation, peptide coupling, and polymer chemistry. The 1,2-oxazole moiety introduces both electron-withdrawing and hydrogen-bonding capabilities, which influence reactivity, solubility, and crystallinity .

Properties

IUPAC Name |

3-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCKOKLNTSTPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of 2-aminobenzamide with acetic anhydride under acidic conditions can yield the oxazole ring.

Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through the chlorosulfonation of the benzene ring. This involves treating the benzene ring with chlorosulfonic acid in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonic acids or sulfonamides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under basic or neutral conditions.

Major Products Formed:

Sulfonyl Oxides: Formed through oxidation reactions.

Sulfonic Acids: Resulting from reduction reactions.

Sulfonamides: Produced through nucleophilic substitution with amines.

Scientific Research Applications

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

3-(1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CAS not provided, )

- Molecular Formula : C₇H₅ClN₄O₂S (MW ≈ 244.5 g/mol).

- Key Differences: The tetrazole ring replaces oxazole, introducing four nitrogen atoms. Tetrazoles are more polar and acidic (pKa ~ 4–5) due to aromatic stabilization of the conjugate base.

3-(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CAS 1099660-66-8, )

- Modification: A methyl group on the tetrazole nitrogen adds steric bulk, reducing reactivity toward bulky nucleophiles.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Structural Contrast : The pyrazole ring (two adjacent nitrogen atoms) creates a distinct electronic environment. Pyrazole’s weaker electron-withdrawing effect compared to oxazole may slow sulfonyl chloride hydrolysis but improve stability in storage. The trifluoromethyl group further enhances electrophilicity at the sulfonyl chloride .

Electronic Effects of Substituents

4-(Trifluoroacetyl)benzene-1-sulfonyl Chloride (CAS EN300-6486417, )

- Molecular Formula : C₈H₄ClF₃O₃S (MW 292.09 g/mol).

- Comparison : The trifluoroacetyl group (–COCF₃) is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride. This compound likely reacts faster with nucleophiles (e.g., amines) than the target oxazole derivative. However, the oxazole’s nitrogen and oxygen atoms offer additional hydrogen-bonding sites, which may improve solubility in protic solvents .

Biological Activity

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a sulfonyl chloride group attached to a benzene ring substituted with an oxazole moiety, which is crucial for its biological activity.

Target of Action

The primary target of this compound is human carbonic anhydrase II (hCA II) . This enzyme plays a vital role in regulating pH and fluid balance in the body by facilitating the reversible reaction between carbon dioxide and water to form bicarbonate and protons.

Mode of Action

This compound acts as an isoform-selective inhibitor of hCA II. By inhibiting this enzyme, it disrupts the normal biochemical pathways associated with carbon dioxide transport and pH regulation in tissues. The inhibition of hCA II has implications for conditions such as glaucoma, where reduced intraocular pressure is desired.

Therapeutic Applications

The inhibition of hCA II by this compound suggests potential therapeutic applications in treating:

- Glaucoma : By lowering intraocular pressure through decreased aqueous humor production.

- Metabolic Disorders : Conditions where pH balance is critical may benefit from the modulation of carbonic anhydrase activity.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound. Here are notable findings:

Research Findings

Recent research highlights the diverse biological activities associated with oxazole derivatives. The following table summarizes key findings related to their biological effects:

| Activity Type | Compound | Result |

|---|---|---|

| Antimicrobial | Benzoxazole derivatives | Active against Bacillus subtilis and Escherichia coli with varying MIC values. |

| Cytotoxicity | Oxazole derivatives | Induced cell death in multiple cancer cell lines (e.g., MCF-7, A549). |

| Enzyme Inhibition | This compound | Selectively inhibited hCA II leading to altered biochemical pathways. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of intermediates using reagents like Lawesson’s reagent to form the oxazole ring, followed by oxidative chlorination to introduce the sulfonyl chloride group. For example, analogous sulfonyl chlorides are synthesized via thioether intermediates treated with chlorine gas or SOCl₂ under controlled conditions .

- Optimization : Reaction temperature, solvent polarity, and stoichiometry of chlorinating agents significantly affect yield. Characterization by -NMR and LC-MS at each step ensures intermediate purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : -NMR (to confirm aromatic proton environments), IR (for sulfonyl chloride S=O stretching at ~1370 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. ORTEP-3 or WinGX visualizes molecular packing and hydrogen-bonding networks, critical for confirming the oxazole and sulfonyl chloride moieties .

Q. What are the key reactivity patterns of the sulfonyl chloride group in this compound?

- Nucleophilic Substitution : Reacts with amines (e.g., primary/secondary amines) to form sulfonamides, or with alcohols to yield sulfonate esters. Kinetic studies show higher reactivity in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity .

- Stability : Hydrolysis in aqueous conditions requires anhydrous storage. TLC monitoring (eluent: ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can SHELX software improve structural refinement for this compound’s crystalline derivatives?

- Challenges : Twinning or disorder in the oxazole ring may require constraints (e.g., DFIX for bond lengths) during refinement. SHELXL’s TWIN and BASF commands resolve twinning artifacts, while PART instructions manage disordered sulfonyl groups .

- Validation : R-factor convergence below 5% and Δρ(max) < 0.3 eÅ ensure model accuracy. Comparative analysis with similar sulfonyl chloride structures in the Cambridge Structural Database (CSD) validates geometric parameters .

Q. How do contradictory bioactivity results arise among sulfonyl chloride derivatives, and how can they be resolved?

- Case Study : Inconsistent IC values in cytotoxicity assays may stem from impurities in intermediates or solvent residues. Purity verification via HPLC (>98%) and dose-response curve normalization (e.g., using cisplatin as a positive control) reduces variability .

- Statistical Analysis : Multivariate regression identifies confounding factors (e.g., cell line heterogeneity). Replicate experiments (n ≥ 3) and ANOVA confirm significance .

Q. What strategies enhance regioselectivity in modifying the oxazole ring with biomolecules?

- Protection/Deprotection : Temporary protection of the sulfonyl chloride group (e.g., using tert-butyl thiol) prevents cross-reactivity during oxazole functionalization.

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites on the oxazole ring, prioritizing C-4 over C-2 positions due to electron density distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.